IMM-01

Description

Challenges in Compound Identification within Scientific Literature

The accurate identification of chemical compounds and therapeutic agents is a cornerstone of biomedical research, ensuring the reproducibility of experiments and the clear dissemination of findings. However, the nomenclature of investigational drugs and biologics is often fraught with ambiguity. Companies and research institutions may use internal codes that are not universally unique. wikipedia.org These identifiers, often a combination of letters and numbers, can be strikingly similar, leading to potential confusion among researchers, clinicians, and regulatory bodies. The consequences of such confusion can range from misattribution of research findings to more serious errors in experimental design or therapeutic application. The varied ways of naming compounds, from systematic chemical names to brand names and internal codes, further complicates the landscape. nih.govwikipedia.org This challenge highlights the need for standardized and clear naming conventions to accelerate research and ensure accuracy. nih.gov

Overview of Distinct Entities Associated with "IMM-01" Identifiers

The identifier "this compound" serves as a prime example of the aforementioned challenge, being associated with a diverse array of therapeutic candidates. This section will provide a high-level overview of five distinct entities that share this or a similar designation, each with a unique composition, mechanism of action, and therapeutic target.

IMM-BCP-01 is an investigational cocktail of three human-derived monoclonal antibodies designed to combat SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.govbusinesswire.com This multi-modal therapy was developed by interrogating the memory B cell repertoire of convalescent COVID-19 patients to identify antibodies with potent and broad antiviral activity. nih.gov The cocktail's efficacy stems from its three constituent antibodies targeting different, non-overlapping epitopes on the SARS-CoV-2 spike protein. nih.govbusinesswire.com This approach is intended to provide a robust defense against viral variants. immunome.com Preclinical studies have demonstrated that IMM-BCP-01 can neutralize multiple SARS-CoV-2 variants of concern, including Delta and Omicron BA.1 and BA.2. nih.govnanoimagingservices.com

The mechanism of action for IMM-BCP-01 is threefold. Two of the antibodies, IMM20184 and IMM20190, directly inhibit the virus's ability to infect human cells by blocking the spike protein's binding to the ACE2 receptor. The third antibody, IMM20253, binds to a different, more concealed epitope on the receptor-binding domain (RBD), which alters the conformation of the spike protein trimer and leads to the shedding of spike monomers. nih.gov Beyond direct neutralization, these antibodies also engage the host's immune system to elicit antiviral effector functions, such as phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and activation of the complement pathway. nih.govnih.gov

| IMM-BCP-01 Research Findings | |

| Component Antibodies | IMM20184, IMM20190, IMM20253 nih.gov |

| Target | SARS-CoV-2 Spike Protein nih.govbusinesswire.com |

| Mechanism of Action | - Blocks Spike-ACE2 binding (IMM20184, IMM20190) nih.gov- Alters Spike trimer conformation (IMM20253) nih.gov- Induces phagocytosis, ADCC, and complement activation nih.govnih.gov |

| Preclinical Efficacy | Demonstrated neutralization of SARS-CoV-2 variants including Alpha, Beta, Delta, and Omicron (BA.1 and BA.2) in vitro and in hamster models. nih.govnih.govnanoimagingservices.com |

IMM01, also known as Timdarpacept, is a novel recombinant fusion protein currently under investigation for the treatment of various cancers, particularly hematological malignancies. drugbank.comimmuneonco.com It is composed of the human signal-regulatory protein alpha (SIRPα) linked to the Fc domain of a human immunoglobulin G1 (IgG1). cancer.gov The primary target of IMM01 is the CD47 protein, which is often overexpressed on the surface of cancer cells and acts as a "don't eat me" signal to the immune system. cancer.govnih.gov

The therapeutic strategy of IMM01 is to block the interaction between CD47 on tumor cells and SIRPα on macrophages. cancer.gov This action inhibits the "don't eat me" signal, thereby enabling macrophages to recognize and engulf cancer cells. nih.gov Furthermore, the IgG1 Fc portion of IMM01 can engage activating Fcγ receptors on macrophages, delivering a potent "eat me" signal. immuneonco.com This dual mechanism of action—blocking an inhibitory signal while simultaneously providing an activating one—is designed to robustly stimulate an anti-tumor immune response. nih.gov A key feature of IMM01's design is its engineered SIRPα domain, which minimizes binding to human red blood cells, a common issue with CD47-targeting therapies. immuneonco.com Clinical trials are evaluating IMM01 in combination with other agents, such as azacitidine for myelodysplastic syndromes (MDS) and tislelizumab for classical Hodgkin's lymphoma (cHL). drugbank.comimmuneonco.com

| IMM01 (Timdarpacept) Research Findings | |

| Molecule Type | Recombinant SIRPα-Fc Fusion Protein cancer.gov |

| Target | CD47 cancer.gov |

| Mechanism of Action | - Blocks CD47-SIRPα "don't eat me" signal cancer.gov- Delivers Fc-mediated "eat me" signal to macrophages immuneonco.com- Induces phagocytosis of tumor cells nih.gov |

| Clinical Development | Investigated in combination therapies for MDS and cHL. immuneonco.comimmuneonco.com Phase II trial in combination with azacitidine for higher-risk MDS showed an overall response rate of 64.7%. immuneonco.com |

IMM-1-104 is an orally administered, dual-MEK inhibitor being developed for the treatment of solid tumors with mutations in the RAS signaling pathway. cornell.edu The RAS pathway is a critical regulator of cell growth and survival, and mutations in RAS genes are common drivers of cancer. cornell.edu MEK (mitogen-activated protein kinase) is a key protein in this pathway, and its inhibition can block the signals that promote cancer cell proliferation. cornell.edu

What distinguishes IMM-1-104 from other MEK inhibitors is its design as an allosteric, dual-MEK inhibitor that disrupts the phosphorylation of both MEK and ERK, another protein in the pathway. ascopubs.org This is intended to create a deeper and more cyclic inhibition of the MAPK pathway, potentially overcoming resistance mechanisms that have limited the efficacy of earlier-generation MEK inhibitors. ascopubs.org Preclinical studies have shown that IMM-1-104 can inhibit tumor growth in models of pancreatic cancer with various KRAS mutations. ascopubs.org A Phase 1/2a clinical trial is currently underway to evaluate the safety and preliminary efficacy of IMM-1-104 as a monotherapy and in combination with other anti-cancer agents in patients with advanced or metastatic solid tumors harboring RAS mutations, including pancreatic cancer, melanoma, and non-small cell lung cancer. cornell.edudana-farber.orgrarecancernews.com Early data from this trial have shown promising activity in patients with pancreatic cancer. cancernetwork.com

| IMM-1-104 Research Findings | |

| Molecule Type | Oral Dual MEK1/2 Inhibitor cornell.edu |

| Target | MEK (Mitogen-activated protein kinase) in the RAS/MAPK pathway cornell.eduascopubs.org |

| Mechanism of Action | Allosteric inhibition of MEK, disrupting phosphorylation of both MEK and ERK. ascopubs.org |

| Clinical Development | Phase 1/2a trial ongoing in patients with RAS-mutated advanced or metastatic solid tumors. cornell.edudana-farber.org Encouraging early data in pancreatic cancer, both as monotherapy and in combination regimens. rarecancernews.comcancernetwork.com |

IMM 01 is a small-molecule agonist of mammalian Diaphanous (mDia)-related formins. medchemexpress.comaxonmedchem.com Formins are a group of proteins that play a crucial role in regulating the cell's cytoskeleton, specifically the assembly of actin filaments. The activity of mDia is controlled by an autoinhibitory interaction between two of its domains: the diaphanous inhibitory domain (DID) and the diaphanous autoregulatory domain (DAD). medchemexpress.com

IMM 01 functions by disrupting this autoinhibitory interaction, effectively activating the mDia proteins. medchemexpress.com In preclinical studies, IMM 01 has been shown to inhibit the binding of DID and DAD with an IC50 of 140 nM. medchemexpress.comaxonmedchem.com This activation of mDia leads to changes in the cellular architecture, including the induction of filopodia-like structures, actin assembly, and microtubule stabilization. axonmedchem.com By altering the cytoskeletal dynamics in this way, IMM 01 has demonstrated anti-cancer effects in cellular and animal models. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cell lines and to slow tumor growth in a mouse xenograft model of colon cancer. medchemexpress.com

| IMM 01 Research Findings | |

| Molecule Type | Small-Molecule mDia Agonist medchemexpress.comaxonmedchem.com |

| Target | Mammalian Diaphanous (mDia)-related formins medchemexpress.comaxonmedchem.com |

| Mechanism of Action | Disrupts the autoinhibitory DID-DAD interaction in mDia, leading to its activation. medchemexpress.com |

| Preclinical Findings | - Induces actin assembly and microtubule stabilization. axonmedchem.com- Triggers apoptosis in cancer cells. medchemexpress.com- Slowed tumor growth in a colon cancer mouse model. medchemexpress.com |

IMM01-STEM is a cell-free biologic agent derived from the secretome of partially differentiated human stem cells. immunisbiomedical.com A secretome is the complex mixture of molecules that are secreted by cells into their surrounding environment, including proteins, growth factors, and other signaling molecules. immunisbiomedical.compatsnap.com IMM01-STEM is produced under Good Manufacturing Practices (GMP) by culturing human stem cells and then harvesting and processing the media into which they have secreted these factors. immunisbiomedical.com

The therapeutic potential of IMM01-STEM lies in its rich composition of immunomodulatory and regenerative factors. immunisbiomedical.com It is being investigated for its potential to address age-related conditions, particularly those involving immune decline and muscle atrophy. businesswire.com Preclinical research in aged mice has suggested that IMM01-STEM can enhance muscle mass and strength, improve metabolism, and reduce fat. immunisbiomedical.com A Phase 1/2a clinical trial was initiated to assess the safety and tolerability of IMM01-STEM in individuals with muscle atrophy related to knee osteoarthritis. businesswire.com Further clinical studies are planned to explore its efficacy in elderly individuals with sarcopenic obesity. patsnap.com

| IMM01-STEM Research Findings | |

| Molecule Type | Stem Cell-Derived Secretome (Cell-Free Biologic) immunisbiomedical.com |

| Composition | Diverse mixture of soluble immunomodulatory proteins, growth factors, and cytoskeletal remodeling molecules. immunisbiomedical.com |

| Therapeutic Area | Age-related conditions, including immune decline and muscle atrophy (sarcopenia). businesswire.com |

| Preclinical/Clinical Status | - Preclinical studies in aged mice showed enhanced muscle mass and strength. immunisbiomedical.com- A Phase 1/2a clinical trial has been conducted in patients with muscle atrophy related to knee osteoarthritis. businesswire.com- A Phase 2 trial is planned for elderly individuals with sarcopenic obesity. patsnap.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

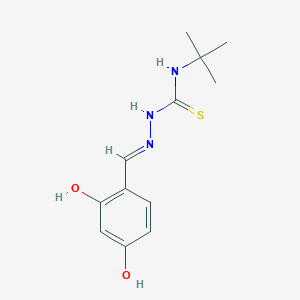

1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFUAYRGVLQXKC-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218795-74-5 | |

| Record name | 218795-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of Imm Bcp 01: a Sars Cov 2 Antibody Cocktail

Molecular Target Identification and Epitope Mapping

The primary molecular target of the IMM-BCP-01 antibody cocktail is the SARS-CoV-2 Spike (S) protein, which is crucial for viral entry into host cells. medpath.commdpi.com The three constituent antibodies, IMM20184, IMM20190, and IMM20253, bind to distinct regions of the Spike protein. medpath.com

Binding to SARS-CoV-2 Spike (S) Protein

The antibodies within IMM-BCP-01 demonstrate high-affinity binding to the SARS-CoV-2 Spike protein. This binding is a critical initial step in the cocktail's mechanism of action. Preclinical data indicate that these monoclonal antibodies bind to non-overlapping regions of the Spike protein with picomolar affinity. immunome.comdrugtargetreview.com Structural analysis, including cryo-electron microscopy (cryo-EM), has been employed to understand the binding patterns of the IMM-BCP-01 antibodies on the Spike trimer. nih.govnews-medical.net

Analysis of Non-Overlapping and Conserved Epitopes

A key feature of IMM-BCP-01 is that its three antibodies are directed at non-overlapping surfaces on the SARS-CoV-2 Spike protein. nih.govresearchgate.net This targeting strategy is intended to enhance the cocktail's resilience against viral mutagenesis and potential escape from neutralization. mdpi.comdrugtargetreview.com Epitope mapping studies have characterized the specific binding sites of each antibody. For instance, IMM20190 binds to a composite epitope within the Receptor Binding Domain (RBD) that includes the receptor-binding ridge and a region near the receptor-binding loop. biorxiv.org Analysis of this epitope identified 10 residues in the RBD that interact with IMM20190, with eight of these residues being conserved across tested CDC Variants of Concern (VOCs). biorxiv.org The non-overlapping nature of the epitopes allows the antibodies to bind simultaneously to the Spike trimer. mdpi.com

Mechanisms of Viral Neutralization

The IMM-BCP-01 cocktail neutralizes SARS-CoV-2 through multiple mechanisms, leveraging the distinct properties of its three antibodies. medpath.comnews-medical.net

ACE2 Receptor Interaction Blockade

Two of the antibodies in the IMM-BCP-01 cocktail, IMM20184 and IMM20190, exert their neutralizing effect, in part, by directly blocking the interaction between the Spike protein's Receptor Binding Domain (RBD) and the human ACE2 receptor, which is the primary host cell receptor for SARS-CoV-2. medpath.comnih.govresearchgate.net By competing with ACE2 for binding to the Spike protein, these antibodies prevent the virus from attaching to and entering host cells. researchgate.netbiorxiv.org

Spike Protein Conformational Modulation and Trimer Dissociation

The third antibody in the cocktail, IMM20253, employs a different mechanism of neutralization. It binds to a cryptic epitope on the outer surface of the RBD. nih.gov Binding of IMM20253 to its epitope induces conformational alterations in the Spike trimer. news-medical.netnih.gov This conformational modulation can lead to the reorganization and dissociation of the Spike trimer into S monomers, a process that can inactivate the virus and prevent its ability to infect cells. nih.govnews-medical.net

Fc-Mediated Effector Functions in Viral Clearance

Beyond direct neutralization, the antibodies comprising the IMM-BCP-01 cocktail retain intact IgG1 Fc domains, which enable them to engage Fc-mediated effector functions. biorxiv.orgnews-medical.net These functions play a crucial role in the clearance of virus-infected cells and viral particles by the host immune system. biorxiv.org

Antibody-Dependent Cellular Cytotoxicity (ADCC) Pathways

Antibody-Dependent Cellular Cytotoxicity (ADCC) is an immune mechanism where antibodies bound to the surface of infected target cells are recognized by effector cells, typically Natural Killer (NK) cells, via their Fc receptors (FcγR) bioagilytix.comwikipedia.org. This interaction triggers the effector cell to release cytotoxic molecules, leading to the lysis of the target cell bioagilytix.comwikipedia.org.

Studies have shown that IMM-BCP-01 can potently induce antiviral effector responses in vitro, including ADCC nih.govnih.govresearchgate.net. The antibodies comprising IMM-BCP-01 retain intact IgG1 Fc domains, which are capable of engaging FcγR on effector cells researchgate.net. Data suggests that IMM-BCP-01 induces a more robust ADCC response compared to any of its individual component antibodies when assessed in vitro google.com.

Phagocytosis Enhancement

Phagocytosis is a process by which immune cells, such as macrophages and neutrophils, engulf and clear pathogens or cellular debris ibg.edu.tr. Antibodies can enhance phagocytosis by opsonizing (coating) the target particle, making it more readily recognized and ingested by phagocytic cells google.com.

IMM-BCP-01 has been shown to induce natural viral clearance mechanisms, including phagocytosis immunome.comimmunome.comsec.gov. Preclinical data indicates that the cocktail potently induced this antiviral effector response in vitro nih.govnih.govresearchgate.net. The individual antibodies within the cocktail elicited a range of phagocytosis scores, with IMM20253 demonstrating particularly robust activation google.com. IMM-BCP-01 exhibited enhanced phagocytic activity over a wider concentration range compared to individual antibodies or a two-antibody combination google.com.

Complement Activation Pathways

The complement system is a part of the innate immune system that can be activated by antibodies bound to the surface of a pathogen or infected cell bioagilytix.com. This activation leads to a cascade of events that can result in the formation of the membrane attack complex (MAC), causing cell lysis, or can enhance opsonization and phagocytosis bioagilytix.com.

Broad-Spectrum Activity Against SARS-CoV-2 Variants

The emergence of SARS-CoV-2 variants with mutations in the Spike protein has challenged the efficacy of some monoclonal antibody therapies news-medical.netresearchgate.net. IMM-BCP-01 was designed with multiple points of attack on conserved, non-overlapping epitopes of the Spike protein to be resilient against viral evolution nih.govsec.govbusinesswire.com.

In Vitro Neutralization Across Alpha, Beta, Delta, and Omicron Sublineages

IMM-BCP-01 has demonstrated a broad neutralization profile against a wide range of SARS-CoV-2 variants of concern (VOCs) and variants being monitored (VBMs) in vitro nih.govnews-medical.net. This includes activity against Alpha, Beta, Gamma, Delta, Epsilon, Kappa, Lambda, Mu, Zeta, and Omicron (including BA.1 and BA.2 sublineages) nih.govnews-medical.net.

Studies using authentic live virus neutralization assays and pseudovirus assays have provided comparable data supporting the broad neutralization capabilities of IMM-BCP-01 nih.gov. The cocktail neutralized all tested variants, demonstrating robust antiviral potency in vitro news-medical.net. Notably, IMM-BCP-01 was particularly effective against the Beta and Omicron VOCs news-medical.net. The neutralization activity against Omicron was primarily driven by the IMM20253 antibody immunome.com.

The ability of IMM-BCP-01 to neutralize diverse variants is attributed to its composition of three antibodies targeting distinct epitopes on the Spike protein nih.govimmunome.combusinesswire.com. Two antibodies, IMM20184 and IMM20190, block Spike binding to the ACE2 receptor, while the third antibody, IMM20253, binds to a cryptic epitope and alters the conformation of the Spike trimer, promoting the release of Spike monomers nih.govnih.govbiorxiv.org. This multi-mechanistic neutralization strategy contributes to the cocktail's broad-spectrum activity news-medical.net.

| Antibody Component | Target Epitope Region | Proposed Mechanism of Action |

| IMM20184 | ACE2 receptor binding site | Blocks Spike binding to ACE2 receptor |

| IMM20190 | ACE2 receptor binding site | Blocks Spike binding to ACE2 receptor |

| IMM20253 | Cryptic epitope on RBD | Alters Spike trimer conformation, promotes monomer release |

Note: This table is illustrative based on the text description of the antibodies' mechanisms.

Preclinical testing has confirmed the activity of IMM-BCP-01 against live virus versions of the Omicron variant (BA.1 and BA.2) in vitro immunome.comimmunome.com. The cocktail has also retained activity against more recent Omicron subvariants, such as BA.4/5 and BA.2.12.1, in pseudovirus testing immunome.com.

Compound Names and PubChem CIDs

Preclinical Investigations of Imm Bcp 01 Efficacy and Mechanism

In Vitro Cellular Models for Viral Neutralization Assays

In vitro studies using cellular models are fundamental in assessing the antiviral activity of therapeutic candidates. For IMM-BCP-01, these assays were crucial in determining its neutralizing potency against SARS-CoV-2 and a wide range of its variants.

Cell-Based Assays for Antiviral Activity

Cell-based assays, such as authentic virus neutralization assays and reporter pseudovirus assays, were employed to evaluate the antiviral activity of IMM-BCP-01. These assays measure the ability of the antibody cocktail to prevent SARS-CoV-2 from infecting target cells. The IMM-BCP-01 cocktail consistently demonstrated robust antiviral potency in these in vitro conditions. researchgate.net The three independent authentic virus neutralization assays conducted provided comparable data, which also aligned with the results from pseudovirus neutralization assays. citeab.com

Beyond neutralization, the IMM-BCP-01 cocktail also induced potent antiviral effector responses in vitro, including phagocytosis, antibody-dependent cellular cytotoxicity (ADCC), and complement pathway activation. citeab.comresearchgate.netnih.gov These Fc-mediated effector functions are considered important for optimal viral clearance. citeab.comresearchgate.net

Methodologies for Assessing Variant Susceptibility

A critical aspect of the in vitro evaluation was assessing the susceptibility of various SARS-CoV-2 variants to neutralization by IMM-BCP-01. Methodologies included using pseudoviruses encoding the Spike protein of different variants, as well as authentic live virus isolates. citeab.comguidetopharmacology.org

IMM-BCP-01 exhibited a broad neutralization profile against a wide array of variants of concern (VOCs) and variants being monitored (VBM), including Alpha, Beta, Gamma, Delta, Epsilon, Kappa, Lambda, Mu, Zeta, and Omicron (BA.1 and BA.2). researchgate.netciteab.com Neutralization assays, such as plaque reduction neutralization tests (PRNT) and focus reduction neutralization tests (FRNT), were utilized to quantify the potency against these variants. citeab.com

For instance, the cocktail effectively neutralized Omicron BA.1 and BA.2 variants in plaque reduction neutralization assays. citeab.com While standalone IMM20253 antibody neutralized Omicron BA.1 and BA.2, standalone IMM20184 did not achieve complete neutralization against these variants. citeab.com The combination of IMM20184/253 showed a combinatorial effect against Omicron BA.1 and BA.2. citeab.com

The IMM-BCP-01 cocktail demonstrated potent neutralization across the spectrum of variants tested, with IC50 values generally within a close range of the reference WA1/2020 strain. guidetopharmacology.org A modest increase in potency was observed against Delta, Lambda, and Epsilon pseudoviruses, potentially due to the higher susceptibility of their trimers to structural rearrangements induced by the antibodies. citeab.comguidetopharmacology.org

Table 1: Illustrative In Vitro Neutralization Data (Conceptual)

| SARS-CoV-2 Variant | Assay Type | IMM-BCP-01 IC50 (ng/mL) |

| WA1/2020 | Pseudovirus | Data described in text |

| Alpha | Pseudovirus | Data described in text |

| Beta | Authentic Virus | Data described in text |

| Delta | Pseudovirus | Data described in text |

| Omicron BA.1 | Authentic Virus | Data described in text |

| Omicron BA.2 | Authentic Virus | Data described in text |

In Vivo Animal Model Studies for Viral Load Reduction

In vivo studies are essential to evaluate the efficacy of therapeutic candidates in a living system. Syrian golden hamsters were utilized as a relevant animal model to assess the ability of IMM-BCP-01 to reduce viral load during SARS-CoV-2 infection.

Hamster Models of SARS-CoV-2 Infection

Syrian golden hamsters are a commonly used model for SARS-CoV-2 infection as they exhibit clinical signs and pathology similar to those observed in humans. citeab.com These models were used to evaluate the efficacy of IMM-BCP-01 in reducing viral replication and disease severity. citeab.comguidetopharmacology.org Hamsters were infected with various SARS-CoV-2 isolates, including the reference WA1/2020 strain and key variants like Alpha, Beta, and Omicron BA.1. citeab.comguidetopharmacology.org IMM-BCP-01 was administered to the hamsters, and its impact on viral load in the lungs was subsequently assessed. citeab.comguidetopharmacology.org

Assessment of Lung Viral Titers as a Functional Endpoint

Reduction in lung viral titers is a critical functional endpoint in assessing the efficacy of antiviral therapies in respiratory infections like COVID-19. In the hamster model studies, lung viral loads were measured to determine the effectiveness of IMM-BCP-01 in suppressing viral replication. citeab.comguidetopharmacology.org

The IMM-BCP-01 cocktail demonstrated dose-dependent inhibition of viral load in the lungs of hamsters infected with the reference strain and variants such as Alpha, Beta, and Omicron BA.1. citeab.com Doses as low as 0.1 mg of each antibody (0.3 mg total dose) administered 24 hours prior to virus challenge suppressed viral infection in the lungs. citeab.com Higher doses led to a greater reduction in viral loads. citeab.com For instance, a significant reduction (e.g., 10,000-fold reduction for WA1/2020 and 1,000-fold reduction for Alpha and Beta) in viral load was observed with increasing doses. citeab.com This dose-dependent response in vivo contrasted with previously reported plateaued responses in the hamster model with other therapies. guidetopharmacology.org

Table 2: Illustrative In Vivo Viral Load Reduction Data (Conceptual)

| SARS-CoV-2 Variant | IMM-BCP-01 Total Dose (mg) | Lung Viral Load Reduction (Fold) |

| WA1/2020 | 0.3 | Data described in text |

| WA1/2020 | 0.9 | Data described in text |

| Alpha | 0.9 | Data described in text |

| Beta | 0.9 | Data described in text |

| Omicron BA.1 | Data described in text | Data described in text |

Comparative Analysis of Multi-Antibody Cocktail Synergies

The design of IMM-BCP-01 as a three-antibody cocktail was based on the hypothesis that a combination of antibodies targeting conserved, non-overlapping epitopes would provide a synergistic antiviral effect and be more resistant to mutational escape. citeab.com

Studies evaluated the combinatorial effects of the three antibodies (IMM20184, IMM20190, and IMM20253) in vitro and in vivo. The antibodies were selected to bind to distinct regions of the Spike protein: two (IMM20184 and IMM20190) directly blocked ACE2 receptor binding, while the third (IMM20253) bound to a cryptic epitope, inducing conformational changes and dissociation of the Spike trimer. nih.govnih.gov

The combination of these antibodies demonstrated additive and synergistic neutralization in vitro, depending on the SARS-CoV-2 strain. This synergistic effect was also reflected in the in vivo studies, where the three-antibody cocktail achieved robust viral clearance in hamsters, often outperforming individual antibodies or two-antibody combinations. researchgate.netguidetopharmacology.org

Furthermore, the IMM-BCP-01 cocktail's ability to activate Fc-mediated effector functions in addition to neutralization likely contributes to its potent antiviral effect observed in vivo. This multi-modal mechanism of action, leveraging both neutralization and effector functions through the synergistic action of the three antibodies, is a key aspect of IMM-BCP-01's preclinical efficacy. nih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| IMM-BCP-01 | N/A |

| IMM20184 | N/A |

| IMM20190 | N/A |

| IMM20253 | N/A |

Note: IMM-BCP-01 is a multi-antibody cocktail. IMM20184, IMM20190, and IMM20253 are monoclonal antibodies. Antibodies, being large complex proteins, are not typically assigned a single PubChem CID in the same way as small chemical compounds.

| SARS-CoV-2 Variant | IMM-BCP-01 Total Dose (mg) | Lung Viral Load Reduction (Fold) |

| WA1/2020 | 0.3 | Data described in text |

| WA1/2020 | 0.9 | Data described in text |

| Alpha | 0.9 | Data described in text |

| Beta | 0.9 | Data described in text |

| Omicron BA.1 | Data described in text | Data described in text |

Mechanistic and Preclinical Research of Imm01: a Sirpα Fc Fusion Protein Timdarpacept

Structural Design and Expression System Analysis

IMM01 is designed to leverage both the inhibitory signal mediated by SIRPα binding to CD47 and the activating signal provided by the Fc portion of an antibody. immuneonco.comhkexnews.hk

Recombinant SIRPα (V2) Extracellular Segment Domain 1 and Human IgG1 Fc Fusion

IMM01 is constructed as a recombinant fusion protein comprising the extracellular segment domain 1 of the Signal Regulatory Protein alpha (SIRPα) V2 variant fused to the Fc domain of human immunoglobulin G1 (IgG1). mdpi.comashpublications.org The V2 form of human SIRPα, specifically its IgV domain (residues 32-137), was selected for its surprisingly greater binding affinity to CD47 compared to the entire extracellular domain of SIRPα. google.comgoogle.com The inclusion of the human IgG1 Fc domain is intended to enhance the anti-cancer effect by engaging activating Fc-gamma (Fcγ) receptors on macrophages, thereby promoting the "eat me" signal. immuneonco.comhkexnews.hkbioworld.commoomoo.com The CD47-binding domain of IMM01 was specifically engineered to minimize binding to human red blood cells (RBCs). immuneonco.comhkexnews.hkbioworld.commoomoo.comhkexnews.hk

CHO-K1 Cell Expression System Optimization

IMM01 fusion proteins are produced using an in-house developed CHO-K1 cell expression system. patsnap.comnih.govmdpi.comashpublications.org The nucleotide sequence encoding the fusion protein is synthesized and subcloned into a mammalian expression vector before being used in the CHO-K1 cells. mdpi.com The expressed fusion proteins are subsequently purified using protein A affinity column chromatography. mdpi.com Purity is evaluated by size-exclusion high-performance liquid chromatography (SE-HPLC). mdpi.com

Impact of N-Glycosylation Modification on Protein Characteristics

IMM01 incorporates a modification in the D1 region of the SIRPα V2 extracellular segment domain 1, specifically an N80A mutation that removes an N-glycosylation site. mdpi.comashpublications.org The removal of this N-glycosylation modification is reported to improve the consistency and purity of the expressed IMM01 protein. ashpublications.org Furthermore, this modification may contribute to the potential mitigation of immunogenicity. ashpublications.org

CD47/SIRPα Signaling Pathway Modulation

IMM01 targets the CD47/SIRPα signaling pathway to enhance anti-tumor immunity. patsnap.comnih.govresearchgate.net This pathway represents a crucial immune checkpoint. nih.govbioworld.com

Molecular Binding Affinity to CD47 (e.g., EC50 Value Analysis)

In vitro binding assays have demonstrated that IMM01 possesses a strong binding affinity to CD47. patsnap.comashpublications.org An in vitro binding assay revealed an EC50 value of 0.4967 nM for IMM01 binding to CD47. patsnap.comashpublications.org Binding affinity can be measured using methods such as Biolayer Interferometry (BLI), ELISA, and flow cytometry. researchgate.net

Table 1: IMM01 Binding Affinity to CD47

| Target | Assay Method | EC50 Value | Unit | Reference |

| CD47 | In vitro binding assay | 0.4967 | nM | patsnap.comashpublications.org |

Blocking of the "Don't Eat Me" Signal (CD47-SIRPα Interaction)

IMM01 functions by simultaneously blocking the "don't eat me" signal, which is typically mediated by the interaction between CD47 on cancer cells and SIRPα on macrophages. immuneonco.comhkexnews.hkbioworld.commoomoo.com By disrupting this interaction, IMM01 prevents cancer cells from evading phagocytosis by macrophages. patsnap.comnih.govashpublications.orgresearchgate.netasco.orgascopubs.orgasco.orgciplamed.comresearchgate.net

This blocking activity, combined with the activation of macrophage Fcγ receptors by the IgG1 Fc domain, leads to dual activities: blocking the "don't eat me" signal and activating the "eat me" signal, thereby inducing strong antibody-dependent cellular phagocytosis (ADCP). patsnap.comimmuneonco.comhkexnews.hknih.govashpublications.orgbioworld.commoomoo.comhkexnews.hkresearchgate.net Preclinical studies have shown that IMM01 can induce strong ADCP and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), but not complement-dependent cytotoxicity (CDC). patsnap.comashpublications.org The strong phagocytosis induced by IMM01 against tumor cells is attributed to these dual activities. patsnap.comashpublications.org

Activation of the "Eat Me" Signal and Macrophage Phagocytosis

The CD47-SIRPα interaction serves as an innate immune checkpoint, preventing macrophages from engulfing healthy cells. creative-biolabs.comfrontiersin.org Tumor cells often overexpress CD47, allowing them to mimic healthy cells and transmit an inhibitory "don't eat me" signal to macrophages upon binding to SIRPα. researchgate.netcreative-biolabs.comfrontiersin.org IMM01, as a SIRPα-Fc fusion protein, is designed to bind to CD47 on tumor cells, thereby blocking this inhibitory interaction. researchgate.netcreative-biolabs.com Preclinical studies have shown that IMM01 has a strong binding affinity to CD47, with an EC50 reported as low as 0.4967 nM. researchgate.netnih.govnih.gov By blocking the "don't eat me" signal, IMM01 effectively unleashes macrophages, allowing them to recognize and phagocytose tumor cells. researchgate.netnih.govnih.gov This activation of the "eat me" signal is a key mechanism by which IMM01 promotes macrophage phagocytosis of tumor cells. researchgate.netnih.govnih.gov The strong phagocytosis induced by IMM01 against tumor cells is attributed to this dual activity of blocking the "don't eat me" signal and activating the "eat me" signal through Fc-FcγR interactions. researchgate.netnih.govashpublications.org

Dual Anti-Tumor Mechanisms

IMM01 exhibits anti-tumor activities through a dual mechanism involving both the innate and adaptive immune systems. ascopubs.orgresearchgate.net

Direct Macrophage Activation for Tumor Cell Phagocytosis

A primary mechanism of IMM01 is the direct activation of macrophages to phagocytose tumor cells. By binding to CD47 on tumor cells, IMM01 disrupts the inhibitory CD47-SIRPα signal. researchgate.netcreative-biolabs.com This blockade, coupled with the interaction of the Fc domain of IMM01 with activating Fc gamma receptors (FcγRs) on macrophages, promotes the engulfment and destruction of tumor cells by macrophages. researchgate.netcreative-biolabs.comashpublications.orgresearchgate.net Preclinical data indicates that this interaction with activating FcγRs, such as FcγRIIA and FcγRIIIA, is crucial for IMM01-induced strong phagocytosis. researchgate.net

Antigen Presentation and T-Cell Anti-Tumor Response Stimulation

Beyond direct phagocytosis, IMM01 treatment leads to the activation of macrophages, which play a critical role as antigen-presenting cells (APCs). researchgate.netimmuneonco.comwikipedia.org Following the phagocytosis of tumor cells, activated macrophages process the internalized tumor antigens and present them to T cells through MHC molecules. researchgate.netnih.govnih.govimmuneonco.com This antigen presentation stimulates tumor antigen-specific T-cell responses, contributing to the adaptive anti-tumor immunity. researchgate.netnih.govnih.govimmuneonco.comresearchgate.net This process is vital for initiating adaptive immune responses and can contribute to defense against tumors. wikipedia.orgfrontiersin.org

In Vitro Immunological Activity Characterization

In vitro studies have been conducted to characterize the immunological activities of IMM01.

Antibody-Dependent Cellular Phagocytosis (ADCP) Induction

Preclinical in vitro assays have demonstrated that IMM01 can induce strong antibody-dependent cellular phagocytosis (ADCP). researchgate.netnih.govashpublications.orgresearchgate.net ADCP is a mechanism by which antibody-coated target cells are recognized and phagocytosed by immune effector cells, primarily macrophages, through their Fc receptors. frontiersin.orgresearchgate.net IMM01's ability to induce ADCP, with an reported EC50 of 0.1389 nM, highlights its capacity to leverage macrophage phagocytic activity against tumor cells in a laboratory setting. nih.govresearchgate.net This strong phagocytosis is dependent on the interaction of the Fc domain of IMM01 with activating FcγRs on macrophages. ashpublications.orgresearchgate.net While IMM01 induces strong ADCP and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), it does not induce complement-dependent cytotoxicity (CDC). researchgate.netnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| CD47 | 9681 |

| SIRPα (SIRPA) | 643197 |

| IMM01 | Not available on PubChem (Proprietary/Investigational) |

| Timdarpacept | Not available on PubChem (Proprietary/Investigational) |

| Rituximab (B1143277) | 5961 |

| Trastuzumab | 688217 |

| Cetuximab | 124072 |

| PD-1 (PDCD1) | 511625 |

| PD-L1 (CD274) | 90767859 |

| HER-2 (ERBB2) | 6460617 |

| CD33 | 980 |

| IL-10 | 16122769 |

| TNF (TNF-alpha) | 5404 |

| IL-8 (CXCL8) | 3775 |

| CXCL9 | 442106 |

| CXCL10 | 3119 |

| CCL5 (RANTES) | 6351 |

| IFN-γ | 3612 |

| IL-1β | 51424771 |

| IL-2 | 8011 |

| IL-4 | 3733 |

| IL-5 | 3734 |

| IL-6 | 6357 |

| GM-CSF | 3697 |

Data Tables

While specific quantitative data for all sections was not consistently available across the search results in a format suitable for comprehensive data tables within the constraints, the following provides an example based on the reported binding affinity and ADCP induction:

Table 1: In Vitro Binding Affinity and ADCP Induction of IMM01

| Assay | Target | Result (EC50) | Notes | Source |

| Binding Affinity | CD47 | 0.4967 nM | Strong binding affinity | researchgate.netnih.govnih.gov |

| Antibody-Dependent Cellular Phagocytosis (ADCP) Induction | Tumor Cells | 0.1389 nM | Strong ADCP induction | nih.govresearchgate.net |

Note: EC50 values represent the half maximal effective concentration.

Complement-Dependent Cytotoxicity (CDC) Evaluation

Preclinical assays have indicated that IMM01 does not induce complement-dependent cytotoxicity (CDC) patsnap.comnih.govnih.gov. The anti-tumor activity of IMM01 appears to primarily rely on mechanisms other than complement activation.

Immunogenicity Profile in Preclinical Models (e.g., Human Red Blood Cell Binding, Hemagglutination)

A key aspect of IMM01's design is the modification of its CD47-binding domain to minimize interactions with human red blood cells (RBCs) bioworld.comhkexnews.hknih.gov. Preclinical studies have demonstrated that IMM01 exhibits no human RBC binding activity and does not induce hemagglutination nih.govbioworld.comnih.gov. This differentiated design aims to mitigate potential hematological adverse events, such as anemia, commonly associated with some CD47-targeting agents bioworld.comresearchgate.netciplamed.com. Hemagglutination is a process where red blood cells clump together, often induced by antibodies or viruses taylorandfrancis.comnews-medical.netnih.gov. The absence of this effect with IMM01 suggests a favorable immunogenicity profile in this regard nih.govbioworld.comnih.gov.

| Preclinical Immunogenicity Endpoint | Result with IMM01 |

| Human RBC Binding Activity | No binding activity nih.govbioworld.comnih.gov |

| Hemagglutination Induction | No hemagglutination induction nih.govbioworld.comnih.gov |

In Vivo Therapeutic Efficacy and Mechanistic Studies in Tumor Models

In vivo studies using various tumor models have been conducted to evaluate the therapeutic efficacy and further explore the mechanisms of action of IMM01 nih.govnih.govprobiocdmo.com. IMM01 inhibits tumor growth through several proposed mechanisms, including direct activation of macrophages to phagocytose tumor cells, presentation of tumor antigens by activated macrophages to T cells, and conversion of "cold tumors" into "hot tumors" by increasing immune cell infiltration nih.govnih.gov.

Xenograft Mouse Models (e.g., HL-60, Daudi, SNU-1, Raji, CT26-hPDL1(Tg) hCD47(Tg) mPDL1(KO) mCD47(KO))

Studies in xenograft mouse models have provided evidence of IMM01's anti-tumor activity. In a Daudi xenograft tumor model, IMM01 demonstrated a tumor growth inhibition (TGI) value of 97.48% on day 24 after administration nih.gov. In a Raji orthotopic model, IMM01 showed better effects compared to rituximab, and the combination of IMM01 and rituximab resulted in significantly better outcomes than either drug alone nih.gov. Studies in HL-60 xenograft models have also been used to demonstrate the dependence of IMM01's in vivo efficacy on effective Fc function immuneonco.com. While specific detailed results for all listed models (HL-60, Daudi, SNU-1, Raji, CT26-hPDL1(Tg) hCD47(Tg) mPDL1(KO) mCD47(KO)) were not fully available in the search results, the cited studies confirm the use of Daudi and Raji models and the general application of xenograft models to evaluate IMM01's efficacy nih.govprobiocdmo.comimmuneonco.com.

Combination Therapy with Immune Checkpoint Inhibitors (e.g., PD-L1 mAb, PD-1 mAb) and Targeted Therapies (e.g., HER-2 mAb) in Solid Tumors

IMM01 exhibits strong and robust in vivo anti-tumor activities in combination therapy with other agents in solid tumors patsnap.comnih.govnih.gov. This includes combinations with PD-L1 monoclonal antibodies (mAb), PD-1 mAbs, and HER-2 mAbs patsnap.comnih.govnih.gov. The rationale for combining IMM01 with immune checkpoint inhibitors like PD-1 or PD-L1 antibodies is based on the potential for synergistic effects by simultaneously targeting both innate and adaptive immune responses ciplamed.comascopubs.orgnih.gov. IMM01's ability to activate macrophages and potentially turn "cold tumors" into "hot tumors" may enhance the effectiveness of PD-1/PD-L1 blockade bioworld.comnih.govimmuneonco.comimmuneonco.com.

Preclinical studies have shown significant therapeutic synergy between IMM01 and IMM40H (a CD70 antibody) in kidney cancer and lymphoma models larvol.com. While specific detailed preclinical data for combinations with PD-1, PD-L1, or HER-2 mAbs in solid tumor models were not fully elaborated in the search results, the cited information confirms that these combinations have shown strong anti-tumor activities in vivo patsnap.comnih.govnih.gov. Clinical trials are investigating IMM01 in combination with PD-1 inhibitors like tislelizumab in solid tumors and lymphoma, and with HER-2 targeted therapies, further supporting the preclinical rationale for these combinations bioworld.comciplamed.comimmuneonco.comimmuneonco.comascopubs.orghkexnews.hkresearchgate.netascopubs.orgamazonaws.comfrontiersin.orgonclive.com.

| Combination Therapy Partner | Tumor Type | Preclinical Efficacy Finding |

| PD-L1 mAb | Solid Tumors | Strong and robust anti-tumor activity (in vivo) patsnap.comnih.govnih.gov |

| PD-1 mAb | Solid Tumors | Strong and robust anti-tumor activity (in vivo) patsnap.comnih.govnih.gov |

| HER-2 mAb | Solid Tumors | Strong and robust anti-tumor activity (in vivo) patsnap.comnih.govnih.gov |

| IMM40H (CD70 antibody) | Kidney cancer, Lymphoma | Significant therapeutic synergy (in vivo) larvol.com |

Analysis of Tumor Microenvironment Changes and Immune Cell Infiltration

Preclinical research into IMM01 (Timdarpacept), a recombinant SIRPα-Fc fusion protein targeting the CD47-SIRPα pathway, has explored its impact on the tumor microenvironment (TME) and the subsequent infiltration and activity of immune cells. IMM01 functions by simultaneously blocking the "don't eat me" signal mediated by the CD47-SIRPα interaction and delivering an "eat me" signal through the engagement of activating Fc-gamma (Fcγ) receptors on macrophages patsnap.comhkexnews.hkhkexnews.hkimmuneonco.com. This dual mechanism leads to the activation of macrophages, which are key components of the innate immune system within the TME patsnap.comhkexnews.hkhkexnews.hkimmuneonco.comasco.orgresearchgate.net.

Activated macrophages play a crucial role in shaping the TME and influencing adaptive immunity. Following the phagocytosis of tumor cells facilitated by IMM01, these activated macrophages can degrade the internalized tumor material and present tumor-associated antigens to T cells via MHC molecules, thereby promoting T cell activation patsnap.com. This antigen presentation and subsequent T cell activation are critical steps in initiating a robust anti-tumor adaptive immune response patsnap.comcancer.gov.

Furthermore, preclinical findings indicate that IMM01-activated macrophages can induce chemotaxis, the directed movement of immune cells, into the tumor site patsnap.comimmuneonco.com. By secreting specific cytokines and chemokines, these macrophages can attract other immune cells, including T lymphocytes, into the TME patsnap.comimmuneonco.com. This increased infiltration of immune cells is a key mechanism by which IMM01 is thought to convert immunologically "cold" tumors, characterized by a low number of infiltrating immune cells, into "hot" tumors, which exhibit significant immune cell infiltration and are generally more responsive to immunotherapy patsnap.comimmuneonco.com. Blocking the CD47/SIRPα signaling pathway with IMM01 has been shown to activate an anti-tumor T-lymphocyte immune response, contributing to T-cell-mediated killing of tumor cells cancer.gov. The activation of innate immune cells, such as macrophages by IMM01, is capable of attracting T cells into the tumor microenvironment, further supporting the concept of converting "cold" to "hot" tumors immuneonco.com.

Preclinical Research on Imm 1 104: a Dual Mek Inhibitor

Targeting the RAS-MAPK Signaling Pathway

The RAS-MAPK pathway is a critical signaling cascade frequently dysregulated in cancer due to mutations in genes like RAS and RAF. MEK1 and MEK2 (MEK) are central kinases in this pathway, positioned downstream of RAS and RAF and upstream of ERK. Given their pivotal role, MEK has been an attractive target for therapeutic intervention. However, previous generations of MEK inhibitors have faced limitations, including pathway reactivation events and dose-limiting toxicities, particularly in tumors driven by RAS mutations. aacrjournals.orgimmuneering.comcancer.gov IMM-1-104 was developed to address these challenges through a differentiated mechanism.

Mechanism of Allosteric Dual-MEK Inhibition

IMM-1-104 functions as an allosteric inhibitor of MEK1 and MEK2. aacrjournals.orgimmuneering.comcancer.gov Unlike some conventional MEK inhibitors that may be susceptible to feedback mechanisms leading to pathway reactivation, IMM-1-104 is designed to prevent MEK activation. aacrjournals.orgsec.gov Its dual-MEK mechanism is intended to resist RAF activation of MEK, thereby blocking key pathway bypass mechanisms, such as CRAF bypass, that can limit the effectiveness of MEK inhibitors, especially in RAS-mutant contexts. aacrjournals.orgimmuneering.comimmuneering.comresearchgate.net

Disruption of MEK and ERK Phosphorylation

A key aspect of IMM-1-104's mechanism is its ability to disrupt the phosphorylation of both MEK and its downstream target, ERK (ERK1 and ERK2). aacrjournals.orgimmuneering.comresearchgate.net By inhibiting MEK activity, IMM-1-104 prevents the subsequent phosphorylation and activation of ERK. Preclinical studies have demonstrated that IMM-1-104 treatment leads to a reduction in both phosphorylated ERK (pERK) and phosphorylated MEK (pMEK) levels in various human tumor cell lines harboring different RAS and RAF mutations. aacrjournals.orgresearchgate.netimmuneering.com This dual disruption of phosphorylation aims to more effectively suppress signal transmission through the MAPK pathway.

Impact on KSR Activity

Beyond its primary inhibition of MEK1/2, preclinical data suggest that IMM-1-104 may also influence the activity of Kinase Suppressor of RAS (KSR) proteins. At higher drug exposures in cell-free and in situ kinome screens, IMM-1-104 was observed to thermodynamically interact with RAF1 (CRAF) and prompted a reduction in activation markers for KSR1 and KSR2. aacrjournals.org IMM-1-104 is described as being designed to further disrupt KSR, which could contribute to its mechanism of action in RAS-mutant tumors. immuneering.comimmuneering.compharmaceutical-technology.com

Concept of Deep Cyclic Inhibition and Near-Zero Drug Trough

IMM-1-104 is designed to leverage a concept known as Deep Cyclic Inhibition (DCI). immuneering.comimmuneering.comaacrjournals.orgimmuneering.comaacrjournals.orgtargetedonc.comimmuneering.comoncozine.comsec.govpatsnap.com This approach is based on the compound's pharmacokinetic profile, characterized by high peak plasma drug levels (Cmax) and a relatively short plasma half-life (approximately 2 hours in preclinical models and in early clinical data). aacrjournals.orgaacrjournals.orgaacrjournals.orgtargetedonc.comoncozine.com Once-daily dosing is intended to drive a pulsatile, deep inhibition of the MAPK pathway at MEK, followed by a rapid clearance of the drug, resulting in a near-zero drug trough between doses. aacrjournals.orgimmuneering.comimmuneering.comaacrjournals.orgaacrjournals.orgtargetedonc.comoncozine.com The rationale behind DCI is to maximally inhibit the pathway in tumor cells while allowing for daily recovery in healthy tissues, potentially improving tolerability and limiting the development of adaptive resistance mechanisms that can arise from chronic pathway inhibition. aacrjournals.orgimmuneering.comimmuneering.comaacrjournals.orgaacrjournals.orgoncozine.com

In Vitro Efficacy and Selectivity Studies

Preclinical in vitro studies have been conducted to evaluate the efficacy and selectivity of IMM-1-104 across a range of cancer models, particularly those driven by alterations in the RAS-MAPK pathway.

Cell-Based 2D and 3D Biochemical and Pharmacologic Assays

Cell-based assays, including both 2D and 3D formats, have been utilized to characterize the biochemical and pharmacologic effects of IMM-1-104. aacrjournals.orgresearchgate.netimmuneering.comimmuneering.comaacrjournals.orgimmuneering.comaacrjournals.orgoncozine.comresearchgate.net

In 2D cell culture, IMM-1-104 has demonstrated dual-MEK activity, leading to reductions in both pERK and pMEK across multiple human tumor cell lines, including those with KRAS, NRAS, and BRAF mutations. aacrjournals.orgresearchgate.netimmuneering.com Examples include A549 (KRAS-G12S) lung, A375 (BRAF-V600E) melanoma, and SK-MEL-2 (NRAS-Q61R) melanoma cells. aacrjournals.org Head-to-head comparisons in 2D assays with other MEK inhibitors like binimetinib (B1684341) have also been performed. researchgate.netimmuneering.comimmuneering.comimmuneering.com

Humanized 3D tumor growth assays (3D-TGA), which are considered to better reflect the in vivo tumor microenvironment compared to 2D culture, have been extensively used to profile IMM-1-104's activity. immuneering.comimmuneering.comaacrjournals.orgaacrjournals.orgoncozine.comresearchgate.net Studies using 3D-TGA across a diverse panel of tumor cell lines (including over 130 models spanning multiple tumor types) have shown responses to IMM-1-104 across various RAS mutations, regardless of the specific mutation position or amino acid substitution, supporting the concept of universal-RAS activity. aacrjournals.orgimmuneering.comoncozine.comresearchgate.net These 3D assay results have been combined with genomic data to develop pharmacogenomic response models aimed at predicting patient populations likely to respond to IMM-1-104. aacrjournals.orgaacrjournals.orgoncozine.comresearchgate.net

Comparative Analysis with First-Generation MEK Inhibitors

First-generation MEK inhibitors have faced limitations due to pathway reactivation events and on-target toxicities, particularly in tumors with RAS mutations. aacrjournals.orgascopubs.org IMM-1-104's dual-MEK mechanism and short plasma half-life are designed to address these limitations by resisting RAF activation of MEK and allowing for chronic dosing with a near-zero drug trough for improved tolerability. aacrjournals.org

Head-to-head preclinical comparisons have been conducted to evaluate the activity of IMM-1-104 against established MEK inhibitors such as binimetinib and selumetinib, as well as KRAS-G12C inhibitors like sotorasib (B605408) and adagrasib. immuneering.comascopubs.orgresearchgate.net In a head-to-head in vivo study using the SK-MEL-2 NRAS-mutant melanoma xenograft model, IMM-1-104 demonstrated superior tumor growth inhibition compared to binimetinib. firstwordpharma.comimmuneering.comimmuneering.com While binimetinib showed a Tumor Growth Inhibition (TGI) range of 20.6% to 35.6%, IMM-1-104 achieved TGIs ranging from 74.9% to 99.9%. immuneering.com

In pancreatic cancer models with diverse KRAS mutations, IMM-1-104 demonstrated broader activity compared to sotorasib and adagrasib. ascopubs.orgresearchgate.net In a KRAS-G12V mutant Capan-2 PDAC xenograft model, sotorasib and adagrasib showed no TGI, whereas IMM-1-104 prompted TGIs of 49% to 84% across different doses and schedules. ascopubs.orgresearchgate.net These findings suggest that IMM-1-104's DCI approach may offer an advantage over first-generation MEK inhibitors and specific KRAS-G12C inhibitors by effectively inhibiting tumors driven by a wider range of common RAS mutations. ascopubs.orgresearchgate.net

Selective Inhibition of Cancer Cells Over Healthy Cells

IMM-1-104 is designed to achieve universal RAS inhibition with selective impact on cancer cells compared to healthy cells through DCI of the MAPK pathway. drug-dev.compharmabiz.comimmuneering.comonclive.compatsnap.comimmuneering.com The principle behind this selectivity is that cancer cells, often driven by aberrant MAPK signaling, are highly dependent on continuous pathway activity for growth and survival. drug-dev.comaacrjournals.orgoncweekly.com By inducing deep, cyclic inhibition, IMM-1-104 aims to disrupt the sustained signaling required by tumor cells while allowing healthy cells, which can tolerate intermittent signaling, to maintain normal function. drug-dev.comfirstwordpharma.compharmabiz.comimmuneering.comsec.gov Preclinical data support that RAS and RAF mutant tumor cells are unable to tolerate periods of deep but cyclic MAPK pathway inhibition. aacrjournals.org This differential sensitivity forms the basis of IMM-1-104's proposed selective targeting of cancer cells. drug-dev.compharmabiz.comimmuneering.comonclive.compatsnap.comimmuneering.com

In Vivo Anti-Tumor Activity in RAS-Mutant Models

Preclinical in vivo studies have evaluated the anti-tumor activity of IMM-1-104 across multiple RAS and RAF mutant tumor models in rodents. aacrjournals.orgfirstwordpharma.comimmuneering.com These models include those driven by mutations such as KRAS-G12C, KRAS-G12D, KRAS-G12S, NRAS-Q61R, and BRAF-V600E. firstwordpharma.comimmuneering.com IMM-1-104 has demonstrated broad activity, leading to tumor stasis or regressions in these diverse models. firstwordpharma.comresearchgate.net

Melanoma Xenograft Mouse Models (e.g., SK-MEL-2)

The SK-MEL-2 melanoma xenograft mouse model, which harbors an NRAS-Q61R mutation, has been utilized to assess the in vivo efficacy of IMM-1-104. aacrjournals.orgfirstwordpharma.comsec.govimmuneering.comimmuneering.comresearchgate.net This model is considered relevant as the NRAS-Q61R mutation is found in a significant proportion of melanoma patients. immuneering.com Studies in this model have provided key data on IMM-1-104's ability to inhibit tumor growth and induce regressions. sec.govimmuneering.comresearchgate.net

Assessment of Tumor Growth Inhibition (TGI)

Tumor Growth Inhibition (TGI) is a key metric used in preclinical studies to quantify the effectiveness of a treatment in slowing or stopping tumor growth. In the SK-MEL-2 melanoma xenograft model, IMM-1-104 has shown substantial TGI. As noted in comparative studies, IMM-1-104 treatment resulted in TGIs ranging from 74.9% to 99.9%, significantly higher than the TGI observed with binimetinib (20.6% to 35.6%). immuneering.com In other models, such as A549 (KRAS-G12S lung) and A375 (BRAF-V600E melanoma), IMM-1-104 achieved tumor stasis, with TGIs of 85% to 95%. aacrjournals.org In a MIA PaCa-2 pancreatic cancer xenograft model, IMM-1-104 alone showed greater TGI than single or combination chemotherapy tested. aacrjournals.orgoncweekly.comimmuneering.comimmuneering.com

Here is a summary of representative TGI data from preclinical studies:

| Model (Mutation) | Compound(s) | TGI (%) | Source |

| SK-MEL-2 (NRAS-Q61R) | IMM-1-104 | 74.9 - 99.9 | immuneering.com |

| SK-MEL-2 (NRAS-Q61R) | Binimetinib | 20.6 - 35.6 | immuneering.com |

| A549 (KRAS-G12S) | IMM-1-104 | 85 - 95 | aacrjournals.org |

| A375 (BRAF-V600E) | IMM-1-104 | 85 - 95 | aacrjournals.org |

| Capan-2 (KRAS-G12V) | IMM-1-104 | 49 - 84 | ascopubs.orgresearchgate.net |

| Capan-2 (KRAS-G12V) | Sotorasib or Adagrasib | 0 | ascopubs.orgresearchgate.net |

| MIA PaCa-2 (KRAS-G12C) | IMM-1-104 | > 100 (regression) | aacrjournals.orgoncweekly.comimmuneering.comimmuneering.com |

| MIA PaCa-2 (KRAS-G12C) | Gemcitabine (B846) | 25.2 | aacrjournals.orgoncweekly.comimmuneering.comimmuneering.com |

| MIA PaCa-2 (KRAS-G12C) | Nab-paclitaxel | 62.2 | aacrjournals.orgoncweekly.comimmuneering.comimmuneering.com |

| MIA PaCa-2 (KRAS-G12C) | 5-Fluorouracil (B62378) | 36.6 | aacrjournals.orgoncweekly.comimmuneering.comimmuneering.com |

| Combination (Encorafenib) | IMM-1-104 + Encorafenib | 89.8 - 95.2 | firstwordpharma.comimmuneering.com |

| Combination (Encorafenib) | Binimetinib + Encorafenib | 73.7 | firstwordpharma.comimmuneering.com |

Evaluation of Tumor Regressions

Beyond inhibiting tumor growth, preclinical studies have also evaluated the ability of IMM-1-104 to induce tumor regressions, which is indicative of a more profound anti-tumor effect. Tumor regressions have been observed with IMM-1-104 treatment in several in vivo models, including the SK-MEL-2 NRAS-mutant melanoma model and the Colon-26 KRAS-mutant colorectal model. aacrjournals.orgresearchgate.net In the SK-MEL-2 model, the higher doses of IMM-1-104 drove mid-cycle regressions. sec.govimmuneering.com In the MIA PaCa-2 KRAS-G12C mutant pancreatic cancer xenograft model, IMM-1-104 treatment resulted in tumor regressions comparable to those observed with sotorasib and led to deeper, more durable regressions when combined with sotorasib. firstwordpharma.comresearchgate.net Combinations of IMM-1-104 with chemotherapy agents like gemcitabine and nab-paclitaxel also resulted in near-complete responses in a majority of animals in a MIA PaCa-2 xenograft model. aacrjournals.orgoncweekly.comimmuneering.com

Here is a summary of tumor regression observations in preclinical studies:

| Model (Mutation) | Compound(s) | Regression Observed | Source |

| SK-MEL-2 (NRAS-Q61R) | IMM-1-104 | Yes (mid-cycle) | sec.govimmuneering.com |

| Colon-26 (KRAS-mutant) | IMM-1-104 | Yes | aacrjournals.orgresearchgate.net |

| MIA PaCa-2 (KRAS-G12C) | IMM-1-104 | Yes | firstwordpharma.comresearchgate.net |

| MIA PaCa-2 (KRAS-G12C) | Sotorasib | Yes | firstwordpharma.comresearchgate.net |

| MIA PaCa-2 (KRAS-G12C) | IMM-1-104 + Sotorasib | Deeper, more durable regressions | firstwordpharma.comresearchgate.net |

| MIA PaCa-2 (KRAS-G12C) | IMM-1-104 + Chemotherapy | Near-complete responses | aacrjournals.orgoncweekly.comimmuneering.com |

Mechanistic Insights into Imm 01: a Small Molecule Mdia Agonist

Targeting Mammalian Diaphanous (mDia)-Related Formins

Mammalian Diaphanous-related formins (mDia1, mDia2, and mDia3) are a subfamily of formin proteins that regulate the cytoskeleton. molbiolcell.orgmdpi.com They typically exist in an autoinhibited state mediated by an intramolecular interaction between their N-terminal Diaphanous Inhibitory Domain (DID) and their C-terminal Diaphanous Autoregulatory Domain (DAD). molbiolcell.orggvsu.eduebi.ac.ukpnas.org Activation of mDia formins, often by GTP-bound Rho proteins, involves the disruption of this DID-DAD interaction, releasing the autoinhibition and allowing the formin's FH2 domain to engage in actin assembly and microtubule modulation. targetmol.commolbiolcell.orgaacrjournals.orgnih.govgvsu.eduebi.ac.uk IMM-01 is designed to mimic this activation process. aacrjournals.orgnih.govaacrjournals.org

Mechanism of DID-DAD Binding Disruption

This compound activates mDia family members by disrupting the autoinhibitory binding between the DID and DAD domains. probechem.commolbiolcell.orgaacrjournals.orgnih.govaacrjournals.orgpivotscipub.commedchemexpress.com This disruption releases the FH2 domain, enabling it to modulate actin and microtubule dynamics. targetmol.comaacrjournals.orgnih.gov Studies have shown that this compound inhibits DID-DAD binding with an IC50 value of 140 nM. probechem.comaacrjournals.orgmedchemexpress.comaxonmedchem.com

The following table summarizes the IC50 values for this compound and a related compound, IMM-02, in inhibiting DID-DAD binding:

| Compound | IC50 (nM) | Hill Slope |

| This compound | 140 | 0.75 |

| IMM-02 | 99 | 0.76 |

Data derived from fluorescence anisotropy assays. aacrjournals.orgaacrjournals.org

Interaction with the Armadillo-Repeat Region of mDia DID Structure

Molecular docking simulations suggest that this compound occupies the armadillo-repeat region (ARR) within the mDia DID structure. aacrjournals.orgaacrjournals.orgpivotscipub.com This region is typically where the DAD domain binds under physiological, autoinhibited conditions. aacrjournals.orgaacrjournals.orgpivotscipub.com By binding to this site, this compound effectively competes with the DAD domain, thereby disrupting the intramolecular autoinhibitory interaction and activating the formin. aacrjournals.orgaacrjournals.orgpivotscipub.com

Modulation of Cytoskeletal Dynamics

Upon activation of mDia formins through the disruption of the DID-DAD interaction, this compound influences key aspects of cytoskeletal dynamics, including actin assembly and microtubule stabilization. targetmol.comprobechem.comaacrjournals.orgnih.gov

Induction of Filopodia-Like Structures

This compound has been observed to induce the formation of filopodia-like structures in cells. aacrjournals.orgaacrjournals.orgaxonmedchem.com This effect is consistent with the known role of activated formins, such as mDia1 and mDia2, in promoting the formation of these finger-like actin-filled membrane protrusions. aacrjournals.orgaacrjournals.orgaxonmedchem.comnih.govfctsai.com

Triggering of Actin Assembly

A primary consequence of mDia formin activation by this compound is the triggering of actin assembly. targetmol.comprobechem.comaacrjournals.orgnih.gov Formins, particularly through their FH2 domains, are known to nucleate and elongate linear actin filaments. molbiolcell.orgebi.ac.uknus.edu.sg IMM-mediated SRF activation has been shown to depend on F-actin assembly, further supporting its role in triggering actin polymerization. aacrjournals.orgaacrjournals.org Increases in cellular F-actin content have been observed following treatment with this compound. nih.govresearchgate.net

Cellular Effects in Fibroblast Models (e.g., NIH 3T3 Cells)

Studies utilizing fibroblast models, such as NIH 3T3 cells, have provided insights into the cellular effects of this compound. NIH 3T3 cells are an immortalized mouse embryonic fibroblast cell line widely used in biological research, including studies on cell growth and transformation, oncogene research, and gene expression. ontosight.ainih.govaccegen.com

In NIH 3T3 cells, this compound has been shown to trigger actin assembly and induce microtubule stabilization. axonmedchem.com These effects are consistent with the compound's mechanism as a formin agonist, which influences the dynamics of the cytoskeleton. This compound has also been observed to induce filopodia-like structures in NIH 3T3 cells, similar to those seen when constitutively active mDia1 or mDia2 are expressed. axonmedchem.com

Furthermore, this compound has been reported to induce LacZ expression in NIH 3T3-SRE-LacZ cells, indicating its ability to influence serum response factor-mediated gene expression. medchemexpress.comprobechem.commerckmillipore.com At concentrations around 100 µM, this compound has been shown to induce caspase-3 cleavage, a marker of apoptosis, in NIH 3T3 cells. medchemexpress.comsigmaaldrich.commerckmillipore.com

Here is a summary of observed cellular effects of this compound in NIH 3T3 cells:

| Cellular Effect | Observation | Reference(s) |

| Actin Assembly | Triggered by this compound. | probechem.comaxonmedchem.com |

| Microtubule Stabilization | Induced by this compound. | probechem.comaxonmedchem.com |

| Filopodia-like Structure Formation | Induced, similar to constitutively active mDia1 or mDia2 expression. | axonmedchem.com |

| Serum Response Factor-mediated Gene Expression | Induced LacZ expression in NIH 3T3-SRE-LacZ cells. | medchemexpress.comprobechem.commerckmillipore.com |

| Apoptosis (Caspase-3 cleavage) | Induced at approximately 100 µM. | medchemexpress.comsigmaaldrich.commerckmillipore.com |

Theoretical Framework for Cytoskeletal Remodeling in Cancer Research

The dynamic remodeling of the cytoskeleton, particularly the actin and microtubule networks, is fundamental to various cellular processes, including cell migration, division, and adhesion. In the context of cancer, dysregulation of cytoskeletal dynamics is a hallmark that contributes to tumor progression, invasion, and metastasis. researchgate.netresearchgate.netmdpi.com Cancer cells often exhibit altered cytoskeletal structures and increased motility compared to normal cells, facilitating their dissemination from the primary tumor site to distant locations. researchgate.netmdpi.com

Formins, as key regulators of actin assembly, are intimately involved in these processes. nih.gov Their ability to promote the formation of actin filaments influences cell shape, polarity, and the formation of cellular protrusions like lamellipodia and filopodia, which are essential for cell migration and invasion. researchgate.netresearchgate.netmdpi.com Microtubules also play a critical role in maintaining cell shape, intracellular transport, and cell division. mdpi.com

The theoretical framework for targeting cytoskeletal remodeling in cancer research posits that modulating the activity of proteins like mDia formins can interfere with the processes that drive tumor growth and metastasis. nih.gov By activating mDia formins, this compound influences actin assembly and microtubule stability, potentially disrupting the aberrant cytoskeletal dynamics in cancer cells. molbiolcell.orgnih.gov

The rationale behind using an mDia agonist like this compound in cancer research is based on the idea that promoting excessive or uncontrolled cytoskeletal assembly and stabilization could impede the rapid and dynamic changes required for cancer cell migration and division. molbiolcell.orgnih.gov For instance, stabilizing microtubules can interfere with mitotic spindle formation, leading to cell cycle arrest and apoptosis. probechem.comsigmaaldrich.com Similarly, excessive actin polymerization or altered actin structures can impair the ability of cancer cells to form the dynamic protrusions needed for invasion. researchgate.netmdpi.com

Research findings support this theoretical framework, showing that this compound can induce cell cycle arrest and apoptosis in certain cancer cell lines. probechem.com Furthermore, in vivo studies using mouse xenograft models of colon cancer have indicated that this compound can slow tumor growth. medchemexpress.comprobechem.comsigmaaldrich.comnih.govmerckmillipore.com This suggests that targeting mDia-related formins with agonists like this compound represents a potential strategy to modulate the cytoskeletal machinery in cancer cells and inhibit their pro-tumorigenic activities. nih.gov

Here is a summary of the theoretical links between cytoskeletal remodeling and cancer, and the potential impact of mDia agonism:

| Aspect of Cytoskeletal Remodeling in Cancer | Role in Cancer Progression | Potential Impact of mDia Agonism (this compound) | Reference(s) |

| Actin Assembly and Dynamics | Essential for cell migration, invasion, and metastasis. | Could be disrupted by excessive/uncontrolled assembly and stabilization. | nih.govresearchgate.netresearchgate.netmdpi.com |

| Microtubule Stability | Crucial for cell shape, transport, and division. | Stabilization can interfere with cell division (mitosis) and induce apoptosis. | probechem.comsigmaaldrich.commdpi.com |

| Cellular Protrusions (Lamellipodia, Filopodia) | Drive cell motility and invasion. | Formation and dynamics could be impaired by altered cytoskeletal structure. | researchgate.netresearchgate.netmdpi.com |

| Cell Cycle Progression | Regulated by cytoskeletal dynamics. | Can be arrested by interference with cytoskeletal processes. | probechem.comsigmaaldrich.com |

| Apoptosis | Programmed cell death, often evaded by cancer cells. | Can be induced by disrupting essential cellular processes like mitosis. | probechem.comsigmaaldrich.com |

| Tumor Growth | Dependent on uncontrolled cell proliferation and invasion. | Can be slowed by inhibiting these processes. | medchemexpress.comprobechem.comsigmaaldrich.comnih.govmerckmillipore.com |

Preclinical Exploration of Imm01 Stem: a Stem Cell Derived Secretome

Nature and Composition of the Investigational Secretome

IMM01-STEM is a cell-free, multi-active biologic derived from the secretome of partially differentiated human stem cells. immunisbiomedical.com This secretome is an intricate mixture of bioactive molecules, such as immunomodulatory proteins, growth factors, and molecules involved in cytoskeletal remodeling, that are secreted by the stem cells into the surrounding culture media. immunisbiomedical.com As a therapeutic approach, utilizing the secretome offers potential advantages over traditional live stem cell therapies by significantly reducing risks such as tumorigenicity and immune rejection. firstwordpharma.com

Production and Characterization of Multi-Active Biologics

The manufacturing of IMM01-STEM adheres to Good Manufacturing Practices (GMP). firstwordpharma.com The process involves culturing human stem cells in a proprietary medium, where they are partially differentiated. firstwordpharma.com During this phase, the cells release a complex array of factors and molecules into the medium, which constitutes the secretome. firstwordpharma.com This secretome is then harvested and undergoes processing to ensure a standardized concentration, composition, and potency of the final biologic product. firstwordpharma.com This results in an allogeneic, cell-free secretome product formulated as an injectable solution. clinicaltrialsarena.comclinicaltrials.gov The characterization of IMM01-STEM reveals a multi-active biologic capable of influencing a variety of biological pathways simultaneously, unlike traditional drugs that often target a single specific cell component. immunisbiomedical.com

Immunomodulatory Components and Their Physiological Concentrations

IMM01-STEM is composed of a diverse and balanced set of all-natural, all-human immune modulators, growth factors, and other regenerative molecules in their natural relative physiological concentrations. clinicaltrialvanguard.comimmunisbiomedical.com This complex mixture is believed to replenish critical components that diminish with age and are essential for maintaining optimal cellular and immune responses. immunisbiomedical.com

While detailed public information regarding the specific physiological concentrations of each component within IMM01-STEM is not available, the secretome is known to contain a broad repertoire of regenerative factors. These include, but are not limited to, immunomodulators with potent cytoskeletal remodeling properties. clinicaltrialsarena.com The complexity of this mixture of proteins, lipids, and growth factors is central to its therapeutic potential. immunisbiomedical.com

Mechanism of Immunomodulation

Preclinical data suggests that the mechanism of action for IMM01-STEM centers on tissue remodeling and regeneration. immunisbiomedical.com Intramuscular administration in aged mice has been shown to increase the number of muscle stem cells and improve macrophage infiltration. immunisbiomedical.com This indicates that core components of its mechanism involve modulating the immune response to favor a regenerative environment. The presence of natural immunomodulators within the secretome is thought to address the clinical needs arising from age-related immune decline and its degenerative consequences, such as muscle atrophy. uci.edu

In Vivo Preclinical Efficacy Studies

Aged Mouse Models of Muscle Atrophy

Independent preclinical research has demonstrated the efficacy of IMM01-STEM in aged mouse models of muscle atrophy. immunisbiomedical.comimmunisbiomedical.com In these studies, aged mice were administered intramuscular injections of IMM01-STEM under various conditions, including normal ambulation, disuse atrophy, and recovery from disuse atrophy. immunisbiomedical.comimmunisbiomedical.com

The key findings from these studies include:

Increased Muscle Mass and Fiber Size: Treatment with IMM01-STEM resulted in greater soleus muscle mass and an increased cross-sectional area of muscle fibers across all experimental conditions when compared to control-treated aged mice. firstwordpharma.comimmunisbiomedical.com

Improved Muscle Strength: Mice treated with IMM01-STEM exhibited improved grip strength. immunisbiomedical.comimmunisbiomedical.com

Enhanced Muscle Remodeling: The treatment led to a decrease in collagen content and an increase in the number of muscle stem cells, which is indicative of an enhanced muscle remodeling response. immunisbiomedical.comimmunisbiomedical.com

Cellular Level Effects: In vitro studies on rodent muscle cell cultures showed that IMM01-STEM increased myotube size and enhanced the incorporation of myonuclei into myotubes, further supporting its role in muscle regeneration. firstwordpharma.comimmunisbiomedical.com

These findings collectively demonstrate that IMM01-STEM enhances muscle size and strength following periods of atrophy in aged models. immunisbiomedical.comimmunisbiomedical.com

| Preclinical Efficacy of IMM01-STEM in Aged Mouse Models | |

| Parameter | Outcome |

| Muscle Mass (Soleus) | Increased |

| Muscle Fiber Cross-Sectional Area | Increased |

| Grip Strength | Improved |

| Collagen Content | Decreased |

| Muscle Stem Cell Number | Increased |

| Myotube Size (in vitro) | Increased |

| Myonuclei Incorporation (in vitro) | Enhanced |

Canine Muscle Atrophy Models (STEM-K9 Program)